molecular formula C15H15BrN2O2 B2528639 N-{4-[(5-bromo-2-hydroxybenzyl)amino]phenyl}acetamide CAS No. 1232769-49-1

N-{4-[(5-bromo-2-hydroxybenzyl)amino]phenyl}acetamide

Cat. No.: B2528639
CAS No.: 1232769-49-1
M. Wt: 335.201
InChI Key: CRQQDUMTZAMADN-UHFFFAOYSA-N
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Description

N-{4-[(5-bromo-2-hydroxybenzyl)amino]phenyl}acetamide, also known as BHAP, is a compound that has gained significant interest in scientific research. BHAP is a derivative of 5-bromo-2-hydroxybenzaldehyde, and its synthesis method involves the reaction of the aldehyde with 4-aminophenylacetic acid.

Scientific Research Applications

Chemoselective Acetylation for Antimalarial Drugs

N-(2-Hydroxyphenyl)acetamide, structurally related to the queried compound, is identified as a crucial intermediate in the natural synthesis of antimalarial drugs. Research conducted by Magadum and Yadav (2018) utilized chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, employing Novozym 435 as a catalyst. This process was optimized by exploring various acyl donors, showcasing vinyl acetate as the most effective due to its irreversible reaction advantage. The study emphasizes the potential of utilizing such chemical transformations for the efficient synthesis of drug intermediates, highlighting the broader applicability of N-(2-Hydroxyphenyl)acetamide derivatives in pharmaceutical synthesis, especially in antimalarial drug production (Magadum & Yadav, 2018).

Bioactive Metabolites from Marine Actinobacterium

Sobolevskaya et al. (2007) discovered bioactive metabolites, including N-[2-(4-hydroxy-phenyl)ethyl]acetamide, from the marine actinobacterium Streptomyces sp. These metabolites were characterized for their chemical structures and evaluated for cytotoxic activities, indicating the potential of such compounds in developing new therapeutic agents. This underscores the significance of marine-derived substances and their derivatives, like N-{4-[(5-bromo-2-hydroxybenzyl)amino]phenyl}acetamide, in drug discovery and development processes, particularly in the search for novel cytotoxic agents (Sobolevskaya et al., 2007).

Coordination Complexes and Antioxidant Activity

Chkirate et al. (2019) explored the synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II). These complexes were analyzed for their structural properties and antioxidant activities, demonstrating significant biological activity. This research highlights the utility of acetamide derivatives in creating complexes with potential therapeutic applications, especially as antioxidants, suggesting that similar compounds, such as this compound, could serve as valuable scaffolds in medicinal chemistry (Chkirate et al., 2019).

Synthesis of Peptides

Research on the synthesis of peptides using the 2,4,6-trimethylbenzyl esters of L-asparagine and L-glutamine, as reported by Stewart (1967), provides a basis for understanding the role of acetamide derivatives in peptide bond formation. This study indicates the potential of this compound and related compounds in peptide synthesis, highlighting their relevance in designing synthetic strategies for bioactive peptides and proteins (Stewart, 1967).

Anticancer and Antibacterial Agents

Several studies have focused on the synthesis of new derivatives with potential anticancer and antibacterial activities. For instance, Salama (2020) synthesized 2-amino-1,3,4-oxadiazole derivatives showing significant activity against Salmonella typhi, underscoring the therapeutic potential of such compounds in addressing bacterial infections and possibly cancer. This suggests that this compound derivatives could be explored for their anticancer and antibacterial properties, contributing to the development of new therapeutic agents (Salama, 2020).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . It’s intended for research use only, not for diagnostic or therapeutic use .

Properties

IUPAC Name

N-[4-[(5-bromo-2-hydroxyphenyl)methylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2/c1-10(19)18-14-5-3-13(4-6-14)17-9-11-8-12(16)2-7-15(11)20/h2-8,17,20H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQQDUMTZAMADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NCC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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